![molecular formula C16H21F3N2O3S B7716628 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has gained significant attention in the scientific community due to its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide binds to the ATP-binding site of GSK-3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3, including the Wnt/β-catenin pathway and the insulin signaling pathway. Inhibition of GSK-3 by 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to have diverse effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to have diverse biochemical and physiological effects, depending on the cell type and context. In cancer cells, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to induce cell cycle arrest and apoptosis, and inhibit tumor growth. In adipocytes, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to enhance insulin sensitivity and promote glucose uptake. In neural stem cells, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to promote neural differentiation and protect against neurodegeneration.
实验室实验的优点和局限性
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for GSK-3. It is also relatively easy to synthesize and purify. However, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure the specificity and safety of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in lab experiments.
未来方向
There are several future directions for research on 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide. Another area of interest is the investigation of the potential therapeutic applications of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide and its downstream signaling pathways require further investigation to fully understand its diverse effects on cellular processes. Finally, the safety and efficacy of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in preclinical and clinical trials need to be evaluated to determine its potential as a therapeutic agent.
合成方法
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide can be synthesized using a multi-step process involving the reaction of 4-aminobenzoic acid with N-cyclohexylmethanesulfonamide, followed by acetylation and amidation. The final product is obtained through crystallization and purification.
科学研究应用
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit GSK-3, a key regulator of various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 by 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to have anti-tumor effects in various cancer cell lines, including ovarian, pancreatic, and prostate cancer. It has also been shown to enhance insulin sensitivity and promote glucose uptake in adipocytes, making it a potential treatment for diabetes. Additionally, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to promote neural differentiation and protect against neurodegeneration, making it a potential therapy for neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c1-25(23,24)21(14-5-3-2-4-6-14)11-15(22)20-13-9-7-12(8-10-13)16(17,18)19/h7-10,14H,2-6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYJOZZZZKTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

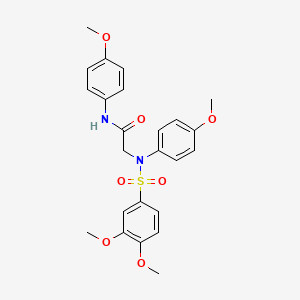

![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
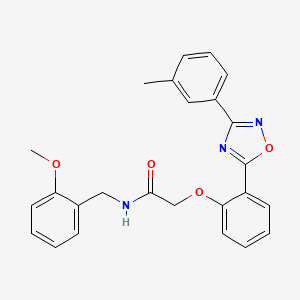
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)
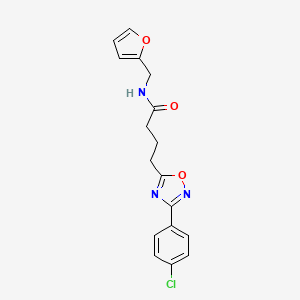
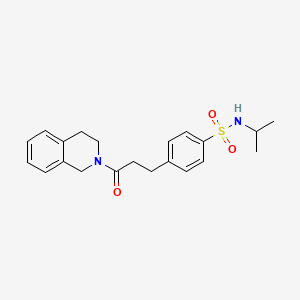

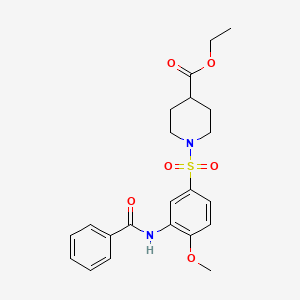
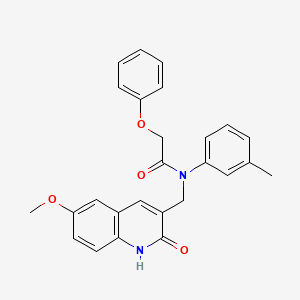

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)